molecular formula C22H25ClFN3O4S B2941486 N'-(4-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898461-44-4

N'-(4-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2941486
CAS No.: 898461-44-4
M. Wt: 481.97
InChI Key: CMYAQXFQXGUDLE-UHFFFAOYSA-N
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Description

N'-(4-Chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound featuring a complex structure with multiple pharmacologically relevant moieties:

  • 4-Chlorophenyl group: A halogenated aromatic ring, commonly associated with increased lipophilicity and metabolic stability.
  • Piperidine ring: Substituted at the 2-position with a 4-fluoro-2-methylbenzenesulfonyl group, which may influence receptor affinity and selectivity.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN3O4S/c1-15-14-17(24)7-10-20(15)32(30,31)27-13-3-2-4-19(27)11-12-25-21(28)22(29)26-18-8-5-16(23)6-9-18/h5-10,14,19H,2-4,11-13H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYAQXFQXGUDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the piperidine intermediate: This step involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonyl piperidine intermediate.

    Coupling with ethanediamide: The intermediate is then reacted with ethanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and piperidine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N’-(4-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Piperidinyl Sulfonamides and Related Derivatives

W-15 and W-18
  • Key Features :
    • Both are 2-phenylethyl-2-piperidinyl sulfonamides, differing in substituents (W-18 has a nitro group; W-15 lacks it) .
    • Fentanyl, a 4-piperidinyl derivative, contrasts with their 2-piperidinyl configuration .
  • Pharmacological Implications: The 2-piperidinyl position in W-15/W-18 may reduce opioid receptor binding compared to fentanyl’s 4-piperidinyl structure, as seen in reduced potency in receptor assays .
N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide
  • Key Features :
    • Contains a 4-piperidinyl carbamoyl group instead of a sulfonamide, with a 2-chlorobenzyl substituent .
  • The 4-piperidinyl position could enhance receptor interaction in a manner analogous to fentanyl .
Sulfonamide Derivatives from Electronic Supplementary Material
  • Key Features :
    • Compounds 2e and 2f feature tert-butylphenyl and biphenyl groups attached to piperidinyloxy-sulfonamide frameworks .
  • Synthetic Insights :
    • Synthesized via GP1 methods with moderate yields (66–75%), suggesting similar approaches could apply to the target compound .
    • Bulky substituents (e.g., tert-butyl) in 2e/2f may hinder crystallization, a consideration for the 4-fluoro-2-methylbenzenesulfonyl group in the target compound .

Substituent Effects on Physicochemical Properties

Halogen and Methyl Group Influence
  • The 2-methyl group introduces steric effects, possibly reducing off-target interactions compared to unsubstituted sulfonamides .
  • Comparison to N-(Aryl)-Amides/Sulfonamides :
    • Studies on N-(aryl)methanesulfonamides indicate that chloro and fluoro substituents improve thermal stability and bioavailability .

Data Tables: Structural and Functional Comparisons

Table 1. Structural Comparison of Piperidinyl Derivatives

Compound Name Piperidine Position Key Substituents Pharmacological Notes
Target Compound 2-position 4-Fluoro-2-methylbenzenesulfonyl Potential CNS targeting (untested)
W-15 2-position 4-Chlorophenylsulfonamide Reduced opioid receptor affinity
Fentanyl 4-position N-Phenylpropanamide High μ-opioid receptor agonist
N-(2-Chlorobenzyl)-... () 4-position 4-Fluorophenylcarbamoyl Improved solubility vs sulfonamides

Table 2. Substituent Effects on Physicochemical Properties

Substituent Electron Effects Steric Effects Example Compound
4-Fluoro-2-methylbenzenesulfonyl Strong electron-withdrawing Moderate (due to methyl) Target Compound
Nitrophenylethyl (W-18) Very strong electron-withdrawing Low W-18
tert-Butylphenyl Electron-donating High Compound 2e

Biological Activity

N'-(4-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, often referred to as a novel compound in medicinal chemistry, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a sulfonyl group, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H24ClF N2O2S, with a molecular weight of approximately 396.93 g/mol. The structural complexity suggests multiple interaction sites that may influence its biological activity.

PropertyValue
Molecular FormulaC20H24ClFN2O2S
Molecular Weight396.93 g/mol
CAS Number[Pending]
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzyme pathways involved in inflammation and cancer proliferation. Preliminary studies suggest that it acts as a selective inhibitor for specific kinases, which are critical in cell signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures often exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. The presence of the fluorine atom and the sulfonamide group may enhance the compound's affinity for target proteins, potentially leading to decreased tumor cell viability.

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokine production in various cell lines. The mechanism appears to involve the inhibition of NF-kB signaling, a key pathway in inflammatory responses.

Case Studies

  • In vitro Study on Cancer Cell Lines
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines (MCF-7).
    • Findings : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity compared to control groups.
  • Inflammation Model
    • Objective : To assess anti-inflammatory activity using LPS-stimulated macrophages.
    • Findings : Treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by over 50%, demonstrating its potential as an anti-inflammatory agent.

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